molecular formula C21H31N3O5 B586337 (S)-Lisinopril-d5

(S)-Lisinopril-d5

Cat. No.: B586337
M. Wt: 410.5 g/mol
InChI Key: RLAWWYSOJDYHDC-MMUMHYRKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lisinopril-d5 is a deuterated form of lisinopril, an angiotensin-converting enzyme inhibitor. It is primarily used as an internal standard in the quantification of lisinopril by gas chromatography or liquid chromatography-mass spectrometry. The deuterium atoms in Lisinopril-d5 replace hydrogen atoms, which helps in distinguishing it from the non-deuterated form during analytical procedures .

Mechanism of Action

Target of Action

Lisinopril-d5, also known as (S)-Lisinopril-d5, primarily targets the Angiotensin-Converting Enzyme (ACE) . ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure and fluid balance in the body .

Biochemical Pathways

The primary biochemical pathway affected by Lisinopril-d5 is the RAAS . By inhibiting ACE, Lisinopril-d5 reduces the production of angiotensin II and aldosterone, leading to vasodilation and decreased fluid volume . This action ultimately results in the lowering of blood pressure .

Pharmacokinetics

Lisinopril-d5 exhibits complex pharmacokinetics. The bioavailability of Lisinopril-d5 is approximately 25%, but it can vary widely between individuals (6 to 60%) . The elimination half-life of Lisinopril-d5 is about 12 hours .

Result of Action

The primary result of Lisinopril-d5’s action is the reduction of high blood pressure . It is used to treat hypertension, heart failure, and after acute myocardial infarction . By inhibiting the RAAS, Lisinopril-d5 helps relax blood vessels, increase blood circulation to the heart , and reduce the workload on the heart .

Action Environment

The action of Lisinopril-d5 can be influenced by various environmental factors. For instance, a high-fat meal appears to decrease the C_max and AUC of Lisinopril . Furthermore, the Predicted Environmental Concentration (PEC) / Predicted No Effect Concentration (PNEC) ratio is 2.2 x 10-3, indicating that the use of Lisinopril-d5 is predicted to present an insignificant risk to the environment .

Biochemical Analysis

Biochemical Properties

Lisinopril-d5 interacts with various enzymes and proteins in biochemical reactions. It reduces the formation of endothelin-1 and increases nitric oxide in human vascular endothelial cells . This interaction with endothelin-1 and nitric oxide plays a crucial role in its biochemical properties.

Cellular Effects

Lisinopril-d5 has significant effects on various types of cells and cellular processes. For instance, in AC16 human cardiomyocytes, exposure to Lisinopril-d5 treatment significantly upregulates proteins involved in protecting against oxidative stress, such as catalase, SOD2, and thioredoxin . It also reduces osteopontin and Galectin-3, critical proteins involved in cardiac fibrosis .

Molecular Mechanism

The molecular mechanism of Lisinopril-d5 involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As an ACE inhibitor, Lisinopril-d5 inhibits the pressor response to angiotensin I in anesthetized rats and dogs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lisinopril-d5 involves the incorporation of deuterium atoms into the lisinopril molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The specific synthetic route and reaction conditions can vary, but typically involve the following steps:

Industrial Production Methods

Industrial production of Lisinopril-d5 follows similar principles but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Lisinopril-d5, like its non-deuterated counterpart, can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of Lisinopril-d5 .

Scientific Research Applications

Comparison with Similar Compounds

Lisinopril-d5 can be compared with other angiotensin-converting enzyme inhibitors, such as:

Lisinopril-d5 is unique due to its deuterated nature, which makes it particularly useful as an internal standard in analytical procedures .

Properties

IUPAC Name

(2S)-1-[(2S)-6-amino-2-[[(1S)-1-carboxy-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O5/c22-13-5-4-9-16(19(25)24-14-6-10-18(24)21(28)29)23-17(20(26)27)12-11-15-7-2-1-3-8-15/h1-3,7-8,16-18,23H,4-6,9-14,22H2,(H,26,27)(H,28,29)/t16-,17-,18-/m0/s1/i1D,2D,3D,7D,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLAWWYSOJDYHDC-MMUMHYRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(CCCCN)NC(CCC2=CC=CC=C2)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)O)N[C@@H](CCCCN)C(=O)N2CCC[C@H]2C(=O)O)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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